(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring the N-benzyl rhodanine-3-acetic acid scaffold for Knoevenagel condensation-the direct synthetic route to the integrin agonist leukadherin-1 (LA1/ADH-503)-can procure this 98% pure building block with confidence. Common pain points addressed: • Lipophilicity-controlled SAR: logP 2.33 eliminates pre-formulation solubility steps required for unsubstituted rhodanine-3-acetic acid (logP -0.13), enabling direct use in PAMPA and Caco-2 permeability assays. • Reliable scale-up: documented 82% acid hydrolysis yield from the ethyl ester supports multi-gram Knoevenagel condensation with 5-formylfuran-2-ylbenzoic acid building blocks. • Supply assurance: 98% purity specification and thermal stability >240 °C ensure lot-to-lot reproducibility for medicinal chemistry and fluorescent probe development.

Molecular Formula C12H11NO3S2
Molecular Weight 281.4 g/mol
Cat. No. B12211844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid
Molecular FormulaC12H11NO3S2
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(SC2=S)CC(=O)O
InChIInChI=1S/C12H11NO3S2/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
InChIKeyNRFLCPVECVNZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Physicochemical & Structural Profile


(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid (CAS 5316-84-7) is an N-benzyl-substituted rhodanine-3-acetic acid derivative with molecular formula C₁₂H₁₁NO₃S₂ and molecular weight 281.4 g·mol⁻¹ [1]. The compound features a 2-thioxo-4-oxo-thiazolidine core bearing a benzyl group at the N-3 position and a carboxylic acid moiety at the C-5 position. The calculated octanol–water partition coefficient (logP) of 2.33 [2] places this compound in a lipophilicity range favourable for membrane permeation, distinguishing it from less lipophilic N-unsubstituted or N-methyl analogs. Commercially available at 98% purity , this compound serves as both a versatile C-5 functionalisable building block and a scaffold of independent pharmacological interest within the broader rhodanine-3-acetic acid family.

Why In-Class Substitution Is Not Interchangeable


Rhodanine-3-acetic acid derivatives may share a common core, but N-substituent identity exerts a decisive influence on lipophilicity, molecular recognition, synthetic tractability, and thermal stability. (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid exhibits a logP of 2.33, whereas unsubstituted rhodanine-3-acetic acid has a logP of approximately −0.13 , and the N-phenyl analog registers logP 1.96 . This >2.4 log-unit spread across merely the N-substituent precludes casual interchangeability in permeability-sensitive applications. Furthermore, the N-benzyl group is a critical structural determinant for downstream C-5 Knoevenagel condensation that yields clinically relevant leads such as leukadherin-1 (LA1/ADH-503), an integrin agonist currently under preclinical investigation for immuno-oncology [1]. Class-level evidence demonstrates that even minor alterations to the N-substituent heterocycle significantly shift both physicochemical properties (absorption/emission maxima, thermal stability) and biological profiles (antibacterial spectrum, antifungal potency) [2]. Generic substitution without quantitative head-to-head data therefore risks both functional and pharmacological divergence.

Head-to-Head Differentiation Evidence


Lipophilicity vs. N-Unsubstituted and N-Phenyl Analogs

The N-benzyl derivative exhibits a calculated logP of 2.33 [1], representing a >2.4 log-unit increase over unsubstituted rhodanine-3-acetic acid (logP −0.13) and a 0.37 log-unit increase over the N-phenyl analogue (logP 1.96) . This positions the compound within the optimal Lipinski logP range (1–3) for oral bioavailability, whereas the unsubstituted parent falls far below this window.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight Positioning in Fragment-to-Lead Space

At 281.4 g·mol⁻¹ (exact mass 281.018) [1], the target compound occupies a strategic intermediate molecular weight range: it is 90.2 g·mol⁻¹ heavier than the unsubstituted parent (191.2 g·mol⁻¹) and 76.1 g·mol⁻¹ heavier than the N-methyl analogue (205.3 g·mol⁻¹) , yet 38.0 g·mol⁻¹ lighter than the approved aldose reductase inhibitor epalrestat (319.4 g·mol⁻¹) .

Molecular weight Fragment-based drug design Lead optimisation

Synthetic Accessibility and Interconversion Yields

The ethyl ester precursor (CAS 5316-42-7) is synthesised in 65% yield from carbon disulfide, benzylamine, and diethyl maleate in ethanol , and subsequent acid hydrolysis proceeds with 82% yield to afford the target acid [1]. These yields provide a reproducible synthetic route to the free acid, which is commercially available at 98% purity .

Synthetic yield Process chemistry Procurement reproducibility

Leukadherin-1 Synthesis via C-5 Knoevenagel Condensation

Knoevenagel condensation at the C-5 position of (3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-yl)-acetic acid with 5-formylfuran-2-ylbenzoic acid yields (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid, known as leukadherin-1 (LA1/ADH-503), an allosteric integrin CD11b/CD18 agonist [1]. This compound has demonstrated anti-inflammatory efficacy in preclinical models and is under investigation for tumour-associated macrophage repolarisation [2]. The specific N-benzyl substitution is indispensable for this activity; analogues lacking the N-benzyl group do not engage the integrin binding pocket with comparable affinity.

Integrin agonist Cancer immunotherapy Building block

Thermal Stability for Processing and Storage

Rhodanine-3-acetic acid derivatives bearing N-alkyl or N-aralkyl substituents have been experimentally demonstrated to exhibit thermal stability above 240 °C [1]. Although direct thermogravimetric data for the specific N-benzyl derivative are not yet published, class-level inference places the onset of thermal decomposition well above that of the unsubstituted rhodanine-3-acetic acid (melting point 145–148 °C ) and comparable to the MDPI-reported derivatives with 5-benzylidene substitutions (54–71% isolated yields after Knoevenagel condensation, indicating thermal resilience during synthesis [1]).

Thermal stability Formulation Storage

Purity Benchmark for Downstream Reproducibility

The target compound is commercially supplied at a certified purity of 98% . This specification enables direct use in Knoevenagel condensation, amide coupling, or esterification without additional purification, reducing time-to-experiment by one or more chromatographic cycles compared to lower-purity analogues that may require in-house re-purification. In contrast, several N-methyl and N-unsubstituted rhodanine-3-acetic acid derivatives are frequently offered at ≥95% or ≥97% purity, introducing batch-to-batch variability in stoichiometric calculations for multi-step syntheses .

Purity Quality control Reproducibility

Highest-Impact Application Scenarios


Leukadherin-1 & Integrin Agonists for Immuno-Oncology

The N-benzyl-substituted scaffold is the direct synthetic precursor for leukadherin-1 (LA1/ADH-503), an allosteric integrin agonist that repolarises tumour-associated macrophages and reduces immunosuppressive myeloid cell infiltration in preclinical cancer models [1]. Researchers procuring this compound gain entry to a patent-protected chemical series with in vivo proof-of-concept for cancer immunotherapy. The 98% purity specification and documented 82% acid hydrolysis yield from the ethyl ester [2] enable reliable, scalable Knoevenagel condensation with 5-formylfuran-2-ylbenzoic acid building blocks.

Fragment-Based Drug Discovery with Balanced Lipophilicity

With logP 2.33 and MW 281.4, this compound lies within the optimal fragment-to-lead transition space: lipophilic enough to engage hydrophobic protein pockets yet sufficiently lean to permit further C-5 elaboration without breaching Lipinski thresholds [3]. The >2.4 log-unit lipophilicity advantage over unsubstituted rhodanine-3-acetic acid (logP −0.13) enables direct use in permeability assays (PAMPA, Caco-2) without pre-formulation solubilisation strategies required for the hydrophilic parent, accelerating SAR cycles in drug discovery programmes targeting intracellular or CNS-accessible targets.

Fluorescent Probes via C-5 Knoevenagel Derivatisation

Rhodanine-3-acetic acid derivatives bearing N-aralkyl substituents exhibit ICT (intramolecular charge transfer) absorption and emission properties suitable for fluorescence bioimaging [4]. The N-benzyl derivative's thermal stability above 240 °C and lipophilic character facilitate purification by normal-phase chromatography and enable cellular uptake for fixed-cell staining applications. Class-level data show that analogous 5-benzylidene rhodanine-3-acetic acid derivatives successfully stain mammalian cells with emission maxima between 507–576 nm [4], supporting procurement for the rational design of next-generation fluorescent probes with tuned emission wavelengths.

Antimicrobial SAR Against Gram-Positive Pathogens

The rhodanine-3-acetic acid scaffold has validated antibacterial activity against Gram-positive bacteria, with some derivatives achieving MIC values of 2 µg/mL against S. aureus, matching norfloxacin [5]. The N-benzyl derivative's enhanced lipophilicity (logP 2.33) relative to unsubstituted or N-methyl congeners may improve penetration of the Gram-positive cell wall, a critical factor for antistaphylococcal activity. Procurement of the N-benzyl scaffold enables systematic C-5 SAR exploration while maintaining the N-substituent fixed, allowing direct comparison with published N-unsubstituted and N-phenyl series to identify optimal lipophilicity–potency trade-offs.

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